molecular formula C22H16Cl2N2O2S B4112416 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B4112416
M. Wt: 443.3 g/mol
InChI Key: FRCWPSOXXPSIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with 2-(2,4-dichlorophenoxy)propanoic acid or its derivatives. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of various bacterial and cancer cell lines.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes. For example, it could inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

    Pathways Involved: By binding to its targets, the compound can disrupt essential pathways, leading to the inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide can be compared with other benzothiazole derivatives and phenoxypropanamide compounds:

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents and biological activities.

    Phenoxypropanamide Compounds: Similar compounds include 2-(2,4-dichlorophenoxy)acetic acid and its derivatives, which are known for their herbicidal properties.

Uniqueness

Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-(2,4-Dichlorophenoxy)acetic acid
  • 2-(2,4-Dichlorophenoxy)propanoic acid

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2S/c1-13(28-19-11-10-14(23)12-16(19)24)21(27)25-17-7-3-2-6-15(17)22-26-18-8-4-5-9-20(18)29-22/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCWPSOXXPSIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.